De-epoxide scirpenetriol
Description
Properties
CAS No. |
101199-15-9 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1S,2R,7R,9S,10R,11S)-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-ene-10,11-diol |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-15(7-16)10(6-8)19-12-9(2)14(15,3)13(18)11(12)17/h6,10-13,16-18H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,14-,15-/m1/s1 |
InChI Key |
IXDZDIOQLWZDAM-YXJLRHLOSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C3=C)O2)O)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C3=C)O2)O)O)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Scirpenetriol (3,4,15-Scirpenetriol)
- Structure : Retains the 12,13-epoxide group and hydroxyl substitutions at C3, C4, and C15 .
- Sources : Produced by Fusarium equiseti, F. roseum, and Trichoderma spp. .
- Toxicity : Inhibits protein synthesis via binding to ribosomes, typical of epoxidated trichothecenes. Exhibits antifungal and cytotoxic activity .
- Metabolism: Acetylated to diacetoxyscirpenol or de-epoxidated to de-epoxide scirpenetriol in vivo .
Diacetoxyscirpenol (Anguidine)
- Structure : 4,15-diacetylated derivative of scirpenetriol with an intact 12,13-epoxide .
- Sources : Mycotoxin from Fusarium spp. and Trichoderma spp. .
- Toxicity: Highly toxic (LD₅₀ < 1 mg/kg in mice), causing immunosuppression and apoptosis.
- Metabolism: Deacetylated to 15-monoacetoxyscirpenol and scirpenetriol, then de-epoxidated to this compound .
Deoxynivalenol (DON)
- Structure : Trichothecene with hydroxyl groups at C3, C7, and C15 and a keto group at C6. Retains the 12,13-epoxide .
- Sources : Produced by Fusarium graminearum and common in cereal crops .
- Toxicity: Causes gastrointestinal inflammation and immunosuppression. Less acutely toxic than diacetoxyscirpenol but more prevalent in food .
- Metabolism : De-epoxidated by gut microbes to deepoxy-DON (DOM-1), which is 90% less toxic .
Structural and Functional Comparison Table
Key Research Findings
Toxicity Reduction: De-epoxidation eliminates the 12,13-epoxide, critical for ribosomal binding and protein synthesis inhibition. This compound is >90% less toxic than diacetoxyscirpenol in swine models .
Biotransformation: Microbial consortia (e.g., Stenotrophomonas, Desulfotobacterium) drive de-epoxidation, a shared detoxification mechanism for DON and diacetoxyscirpenol .
Analytical Differentiation : GC-MS and GC-ECD methods distinguish these compounds via retention times and fragmentation patterns. For example, scirpenetriol derivatives elute earlier than de-epoxide analogs due to polarity differences .
Preparation Methods
Structural and Functional Context of Scirpenetriol and Its Derivatives
Scirpenetriol (C₁₅H₂₂O₅) is a trichothecene mycotoxin produced by fungal species such as Trichoderma and Fusarium. Its structure includes a 12,13-epoxide group, a hallmark of trichothecenes, which contributes to its biological activity. De-epoxide scirpenetriol is hypothesized to arise from the enzymatic or chemical reduction of this epoxide, resulting in a diol or related structure. The removal of the epoxide alters the compound’s reactivity and bioactivity, necessitating precise synthetic control.
Chemical Synthesis Methods for this compound
Acid-Catalyzed Epoxide Ring-Opening
Epoxides are highly strained three-membered rings susceptible to acid-catalyzed ring-opening reactions. In the case of scirpenetriol, treatment with aqueous acid (e.g., H₂SO₄ or H₃PO₄) protonates the epoxide oxygen, rendering the adjacent carbons electrophilic. Nucleophilic attack by water then cleaves the ring, forming a vicinal diol. For example:
$$
\text{Scirpenetriol (epoxide)} + \text{H}3\text{O}^+ \rightarrow \text{this compound (diol)} + \text{H}2\text{O}
$$
This method mirrors the hydrolysis of epoxides to diols, a well-documented process in organic chemistry. However, regioselectivity must be carefully controlled to avoid side reactions, particularly in polyfunctional molecules like scirpenetriol.
Base-Induced De-Epoxidation
Strong bases such as sodium hydride (NaH) or potassium tert-butoxide can deprotonate hydroxyl groups adjacent to epoxides, facilitating intramolecular nucleophilic attack. In scirpenetriol, base-mediated deprotonation of a vicinal hydroxyl group could lead to epoxide ring opening via an SN2 mechanism, displacing the oxygen and forming a diol. This approach is less common for trichothecenes due to competing side reactions but has been employed in model systems.
Biosynthetic and Enzymatic Approaches
Microbial Metabolism
Native Trichoderma strains produce scirpenetriol as a secondary metabolite. De-epoxidation may occur via enzymatic activity during fungal metabolism or through post-harvest processing. For instance, microsomal carboxylesterases in mammalian systems have been shown to metabolize trichothecenes like anguidine into scirpenetriol derivatives. Similar enzymes could catalyze the selective reduction of the 12,13-epoxide in scirpenetriol, yielding this compound.
In Vitro Enzymatic Conversion
The DTIC report highlights the role of carboxylesterases in modifying trichothecene scaffolds. Incubation of scirpenetriol with purified enzymes under controlled conditions (e.g., pH 7.4, 37°C) could facilitate de-epoxidation. This method offers stereochemical control, a critical advantage over chemical synthesis.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (278 nm) has been validated for epoxide quantification. For this compound, derivatization with N,N-diethyldithiocarbamate (DTC) enhances detection sensitivity, enabling quantification at concentrations as low as 5 µM. The method involves:
LC-MS Characterization
The MDPI study identified scirpenetriol via LC-MS with a protonated molecular ion at m/z 283.1541 (C₁₅H₂₂O₅). This compound would exhibit a mass shift corresponding to the loss of an oxygen atom (Δm/z -16), predicted at m/z 267.1591 (C₁₅H₂₂O₄). Structural confirmation requires MS/MS fragmentation analysis.
Table 1: LC-MS Data for Scirpenetriol and Putative De-Epoxide Derivative
| Compound | [M + H]⁺ (m/z) | Molecular Formula | Retention Time (min) |
|---|---|---|---|
| Scirpenetriol | 283.1541 | C₁₅H₂₂O₅ | 2.86 |
| This compound | 267.1591 (predicted) | C₁₅H₂₂O₄ | – |
Q & A
Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across in vitro models?
- Methodological Answer : Discrepancies may arise from differences in cell lines (e.g., hepatic vs. immune cells), exposure durations, or metabolite profiling. Standardize assays using ISO-certified cell lines (e.g., HepG2 or RAW 264.7) and include controls for mycotoxin metabolism (e.g., cytochrome P450 inhibitors). Meta-analyses of dose-response curves and interlaboratory validation studies can identify confounding variables .
Q. What experimental designs are optimal for assessing the environmental persistence of this compound in agricultural soils?
- Methodological Answer : Conduct microcosm studies with soil spiked at environmentally relevant concentrations (e.g., 1–100 ppb). Monitor degradation kinetics under varying conditions (pH, moisture, microbial activity) using LC-MS/MS. Isotope-labeled -De-epoxide scirpenetriol tracks metabolite formation, while 16S rRNA sequencing identifies degrading microbial communities .
Q. How can advanced spectral techniques differentiate this compound from its co-occurring trichothecene analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass data (<2 ppm error) to distinguish molecular formulas. Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) targets unique fragment ions (e.g., m/z 350.1 → 227.0). Solid-state NMR can resolve crystallographic differences in polymorphic forms .
Q. What mechanistic insights can be gained from studying this compound’s interaction with cellular membranes?
- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers. Fluorescence anisotropy assays using diphenylhexatriene (DPH) probes measure membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) model interactions with phospholipid headgroups, correlating with cytotoxicity data .
Q. How should researchers address gaps in the toxicokinetic profile of this compound in mammalian systems?
- Methodological Answer : Perform ADME (absorption, distribution, metabolism, excretion) studies in rodent models using radiolabeled -De-epoxide scirpenetriol. Portal vein cannulation tracks hepatic uptake, while bile duct cannulation assesses excretion pathways. Ultra-performance LC (UPLC) coupled with high-field orbitrap MS identifies phase I/II metabolites in plasma and urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
